2-Chloro-4-methoxyaniline
Overview
Description
2-Chloro-4-methoxyaniline is a chemical compound that is structurally related to various compounds studied for their potential applications in medicine and materials science. Although the specific compound 2-Chloro-4-methoxyaniline is not directly mentioned in the provided papers, the related compounds provide insight into the chemical behavior and properties that could be expected from 2-Chloro-4-methoxyaniline.
Synthesis Analysis
The synthesis of related compounds, such as 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, involves a multi-step process including cyclization, nitration, and chlorination, starting from 4-methoxyaniline . This suggests that the synthesis of 2-Chloro-4-methoxyaniline could also involve chlorination of a methoxyaniline precursor. The synthesis process is noted for its simplicity, mild reaction conditions, and suitability for large-scale production.
Molecular Structure Analysis
X-ray analysis has been used to determine the solid-state structure of a related compound, 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile . This analysis reveals the presence of hydrogen bonding and π-π stacking interactions, which could also be relevant for understanding the molecular structure of 2-Chloro-4-methoxyaniline.
Chemical Reactions Analysis
The related compounds exhibit a variety of chemical behaviors, such as the formation of molecular complexes and the ability to undergo electropolymerization . These studies indicate that 2-Chloro-4-methoxyaniline may also participate in complex chemical reactions, potentially leading to the formation of polymers or complexes with other molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been extensively studied. For instance, the novel binary organic complex formed from 4-chloroaniline shows significant transmittance efficiency and a specific band gap, which are important for material science applications . The electropolymerization of 2-methoxyaniline has been found to yield polymers with structures and properties that depend on the monomer concentration . These findings suggest that 2-Chloro-4-methoxyaniline could also exhibit unique optical and electronic properties that may be tuned by its concentration and reaction conditions.
Safety and Hazards
2-Chloro-4-methoxyaniline is classified as a warning under the GHS classification . It has hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
Mechanism of Action
Target of Action
Anilines, the class of compounds to which 2-chloro-4-methoxyaniline belongs, are known to interact with various enzymes and receptors in the body .
Mode of Action
Anilines typically undergo nucleophilic substitution reactions . The chlorine atom in the 2-position and the methoxy group in the 4-position may influence the reactivity of the compound, potentially leading to unique interactions with its targets.
Biochemical Pathways
Anilines in general can participate in various biochemical reactions, including those involving enzymes like cytochrome P450 .
Pharmacokinetics
The compound’s molecular weight of 1576 suggests it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
Anilines can cause a variety of effects depending on their specific structure and the targets they interact with .
properties
IUPAC Name |
2-chloro-4-methoxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-10-5-2-3-7(9)6(8)4-5/h2-4H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNEVUNYUJNORRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60328176 | |
Record name | 2-chloro-4-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60328176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-methoxyaniline | |
CAS RN |
29242-84-0 | |
Record name | 2-chloro-4-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60328176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-4-methoxyaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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